1-[6-(furan-2-yl)pyridazin-3-yl]-N-(4-sulfamoylphenyl)piperidine-3-carboxamide
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Overview
Description
1-[6-(furan-2-yl)pyridazin-3-yl]-N-(4-sulfamoylphenyl)piperidine-3-carboxamide is a complex organic compound that features a combination of furan, pyridazine, piperidine, and sulfonamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[6-(furan-2-yl)pyridazin-3-yl]-N-(4-sulfamoylphenyl)piperidine-3-carboxamide likely involves multiple steps, including the formation of the furan and pyridazine rings, followed by their coupling with the piperidine and sulfonamide groups. Typical reaction conditions might include:
Formation of Furan Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Formation of Pyridazine Ring: This might involve the condensation of hydrazine with a diketone or similar precursor.
Coupling Reactions: The furan and pyridazine rings can be coupled using palladium-catalyzed cross-coupling reactions.
Final Assembly: The piperidine and sulfonamide groups can be introduced through nucleophilic substitution or amidation reactions.
Industrial Production Methods
Industrial production of such a complex compound would require optimization of the synthetic route to maximize yield and minimize costs. This might involve the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.
Chemical Reactions Analysis
Types of Reactions
1-[6-(furan-2-yl)pyridazin-3-yl]-N-(4-sulfamoylphenyl)piperidine-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The pyridazine ring can be reduced to form dihydropyridazines.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols, alcohols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the furan ring might yield furanones, while reduction of the pyridazine ring could produce dihydropyridazines.
Scientific Research Applications
1-[6-(furan-2-yl)pyridazin-3-yl]-N-(4-sulfamoylphenyl)piperidine-3-carboxamide may have several scientific research applications, including:
Medicinal Chemistry: The compound’s structural features suggest potential as a pharmacophore for drug development, particularly in targeting enzymes or receptors involved in disease pathways.
Materials Science: The compound could be used as a building block for the synthesis of novel materials with unique electronic or optical properties.
Biological Studies: The compound might be used as a probe to study biological processes or as a ligand in biochemical assays.
Mechanism of Action
The mechanism of action of 1-[6-(furan-2-yl)pyridazin-3-yl]-N-(4-sulfamoylphenyl)piperidine-3-carboxamide would depend on its specific interactions with molecular targets. Potential mechanisms might include:
Enzyme Inhibition: The compound could inhibit enzymes by binding to their active sites or allosteric sites.
Receptor Modulation: The compound might act as an agonist or antagonist at specific receptors, modulating their activity.
Signal Transduction: The compound could interfere with signal transduction pathways by interacting with key proteins or nucleic acids.
Comparison with Similar Compounds
Similar Compounds
1-(6-(furan-2-yl)pyridazin-3-yl)-N-(4-aminophenyl)piperidine-3-carboxamide: Similar structure but with an amino group instead of a sulfonamide group.
1-(6-(thiophen-2-yl)pyridazin-3-yl)-N-(4-sulfamoylphenyl)piperidine-3-carboxamide: Similar structure but with a thiophene ring instead of a furan ring.
Uniqueness
1-[6-(furan-2-yl)pyridazin-3-yl]-N-(4-sulfamoylphenyl)piperidine-3-carboxamide is unique due to the combination of its functional groups, which may confer distinct chemical reactivity and biological activity compared to similar compounds.
Properties
IUPAC Name |
1-[6-(furan-2-yl)pyridazin-3-yl]-N-(4-sulfamoylphenyl)piperidine-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O4S/c21-30(27,28)16-7-5-15(6-8-16)22-20(26)14-3-1-11-25(13-14)19-10-9-17(23-24-19)18-4-2-12-29-18/h2,4-10,12,14H,1,3,11,13H2,(H,22,26)(H2,21,27,28) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWZBMFOZBCTURO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NN=C(C=C2)C3=CC=CO3)C(=O)NC4=CC=C(C=C4)S(=O)(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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